![molecular formula C13H19F2N5 B11748499 {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11748499.png)
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is a complex organic compound featuring two pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. The process begins with the preparation of the individual pyrazole rings, followed by their functionalization and subsequent coupling.
Preparation of Pyrazole Rings: The pyrazole rings can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones under acidic or basic conditions.
Coupling: The final step involves coupling the functionalized pyrazole rings using a suitable linker, often facilitated by palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms, potentially altering its functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with specific biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, including modulation of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- {[1-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
- {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[3-ethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
Uniqueness
The presence of the difluoromethyl group in {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable target for further research and development.
Properties
Molecular Formula |
C13H19F2N5 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)pyrazol-3-yl]-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C13H19F2N5/c1-9(2)20-8-11(10(3)17-20)6-16-7-12-4-5-19(18-12)13(14)15/h4-5,8-9,13,16H,6-7H2,1-3H3 |
InChI Key |
NDPPWNJQBXKDJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCC2=NN(C=C2)C(F)F)C(C)C |
Origin of Product |
United States |
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